molecular formula C6H10N2O2 B1404345 Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 89600-89-5

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No. B1404345
CAS RN: 89600-89-5
M. Wt: 142.16 g/mol
InChI Key: UVWBRBQHQMCEGW-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .


Synthesis Analysis

The synthesis of pyrazole derivatives like Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo a wide range of chemical reactions, including radical addition followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a predicted boiling point of 236.2±33.0 °C and a predicted density of 1.26±0.1 g/cm3 . It is recommended to be stored sealed in dry, room temperature conditions .

Scientific Research Applications

Organic Synthesis Intermediates

This compound is used as an intermediate in the synthesis of various organic molecules. It can be utilized to prepare isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which have potential applications in pharmaceuticals and agrochemicals .

Synthesis of Pyrazole Derivatives

Researchers have employed this compound in the synthesis of innovative pyrazole derivatives using high-yielding methods such as ultrasonic irradiation. These derivatives are explored for their potential biological activities .

Anticancer Research

Some pyrazole derivatives have shown promise in anticancer research. For example, certain synthesized pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and prevent wound healing and colony formation, which are crucial for cancer progression .

Mechanism of Action

Target of Action

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are known to have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets due to their versatile frameworks . The interaction of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate with its targets would result in changes that contribute to its biological activities.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it can be inferred that Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate may affect multiple pathways and their downstream effects.

Pharmacokinetics

For instance, the compound’s solubility in propylene glycol suggests that it may have certain lipophilic characteristics, which could influence its absorption and distribution.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it can be inferred that the compound may have various molecular and cellular effects.

Action Environment

It’s known that the compound should be stored in a sealed, dry place at room temperature , suggesting that certain environmental conditions may affect its stability.

Safety and Hazards

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Pyrazoles, including Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-2-10-6(9)5-3-4-7-8-5/h4-5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBRBQHQMCEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743279
Record name Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate

CAS RN

89600-89-5
Record name Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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